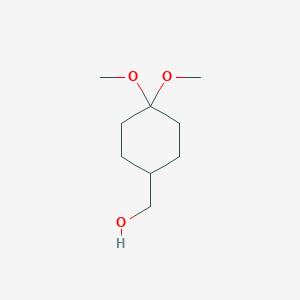

(4,4-Dimethoxycyclohexyl)methanol

Description

Properties

IUPAC Name |

(4,4-dimethoxycyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-11-9(12-2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFYBMNWJONODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC(CC1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731325 | |

| Record name | (4,4-Dimethoxycyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758716-89-1 | |

| Record name | (4,4-Dimethoxycyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4,4-Dimethoxycyclohexyl)methanol chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and synthetic considerations for the bifunctional organic molecule, (4,4-Dimethoxycyclohexyl)methanol. Due to its structural features, incorporating both a primary alcohol and a stable ketal, this compound presents potential as a versatile building block in medicinal chemistry and organic synthesis. This document summarizes the available data, highlights knowledge gaps, and provides hypothetical experimental protocols based on related chemical transformations.

Core Chemical Properties

(4,4-Dimethoxycyclohexyl)methanol is a cyclohexane derivative characterized by a methanol group and a dimethyl ketal functionality at the C4 position. The cyclohexane ring provides a non-aromatic, saturated backbone, while the functional groups offer specific reactive sites. The primary alcohol is amenable to oxidation and esterification, whereas the ketal serves as a protecting group for a ketone, stable under basic conditions and readily cleaved under acidic conditions.[1]

Structural and Molecular Data

The fundamental structural and molecular information for (4,4-Dimethoxycyclohexyl)methanol is well-established.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₃ | PubChem |

| Molecular Weight | 174.24 g/mol | Benchchem[1] |

| IUPAC Name | (4,4-dimethoxycyclohexyl)methanol | PubChem |

| CAS Number | 758716-89-1 | Benchchem[1] |

| Canonical SMILES | COC1(CCC(CC1)CO)OC | PubChem |

Physicochemical Properties

| Property | Value for (4,4-Dimethoxycyclohexyl)methanol | Value for Methanol (for comparison) |

| Melting Point | Data not available | -97.6 °C[2][3] |

| Boiling Point | Data not available | 64.7 °C[2][3] |

| Density | Data not available | 0.792 g/cm³ at 20 °C |

| Solubility | Data not available | Miscible with water |

| Flash Point | Data not available | 11 °C (closed cup)[2] |

| Appearance | Data not available | Clear, colorless liquid[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of (4,4-Dimethoxycyclohexyl)methanol are not explicitly documented in readily accessible literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and related patent literature.

Hypothetical Synthesis: Reduction of 4,4-Dimethoxycyclohexanecarbaldehyde

A common and effective method for the synthesis of primary alcohols is the reduction of the corresponding aldehyde. This hypothetical protocol outlines the reduction of 4,4-dimethoxycyclohexanecarbaldehyde to yield (4,4-Dimethoxycyclohexyl)methanol.

Materials:

-

4,4-Dimethoxycyclohexanecarbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (as solvent)

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Hydrochloric acid (1M, for workup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4-dimethoxycyclohexanecarbaldehyde in methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of deionized water, followed by 1M hydrochloric acid, until the solution is slightly acidic.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude (4,4-Dimethoxycyclohexyl)methanol by column chromatography on silica gel.

A patent describing the synthesis of a related bromo-derivative of a 4,4-dimethoxycyclohexyl compound suggests that intermediates with this core structure are stable and can be manipulated in subsequent synthetic steps.[4]

Characterization Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized (4,4-Dimethoxycyclohexyl)methanol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the molecular structure. Expected ¹H NMR signals would include peaks corresponding to the methoxy protons, the methylene protons of the hydroxymethyl group, and the protons of the cyclohexane ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing any specific biological activity or involvement in signaling pathways for (4,4-Dimethoxycyclohexyl)methanol. Its bifunctional nature, however, makes it a candidate for use as a scaffold or linker in the synthesis of more complex, biologically active molecules in drug discovery programs.

Visualizations

As no signaling pathways are identified, a diagram illustrating the hypothetical experimental workflow for the synthesis of (4,4-Dimethoxycyclohexyl)methanol is provided below.

Caption: Hypothetical workflow for the synthesis of (4,4-Dimethoxycyclohexyl)methanol.

References

In-depth Technical Guide: (4,4-Dimethoxycyclohexyl)methanol (CAS 758716-89-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of in-depth technical data for (4,4-Dimethoxycyclohexyl)methanol (CAS 758716-89-1). While basic chemical properties are known, detailed experimental protocols, extensive quantitative data, and specific applications in signaling pathways or drug development are not documented in the accessible literature. This guide, therefore, summarizes the available information and provides a theoretical framework based on the compound's structural features.

Core Compound Properties

(4,4-Dimethoxycyclohexyl)methanol is a bifunctional organic molecule characterized by a cyclohexane core. This structure contains a primary alcohol and a ketal functional group.

| Property | Value | Source |

| CAS Number | 758716-89-1 | [1][2] |

| Molecular Formula | C₉H₁₈O₃ | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| IUPAC Name | (4,4-dimethoxycyclohexyl)methanol | [1] |

| SMILES | COC1(OC)CCC(CO)CC1 | [1] |

| Predicted XlogP | 0.7 | [3] |

Structural and Functional Group Analysis

The unique arrangement of functional groups in (4,4-Dimethoxycyclohexyl)methanol dictates its chemical behavior and potential applications.

-

Cyclohexane Ring: Provides a non-aromatic, saturated backbone, which can influence the spatial orientation of the functional groups through different chair and boat conformations.[1]

-

Primary Alcohol (-CH₂OH): This versatile functional group can undergo a variety of chemical transformations, including:

-

Oxidation to form an aldehyde or a carboxylic acid.

-

Esterification with carboxylic acids or their derivatives.

-

Etherification to form ethers. The primary nature of the alcohol suggests high reactivity and minimal steric hindrance.[1]

-

-

Ketal (specifically, a dimethyl ketal): The two methoxy groups attached to the same carbon atom form a ketal.[1] This functional group is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions, which would regenerate the parent ketone.[1] This property makes the ketal an excellent protecting group for a ketone in a multi-step synthesis.

The presence of both a reactive alcohol and a stable, yet cleavable, ketal offers a strategic advantage in complex molecule synthesis.[1]

Potential Applications in Research and Development

While no specific applications for (4,4-Dimethoxycyclohexyl)methanol are documented, its structure suggests potential utility in several areas:

-

Complex Molecule Synthesis: It can serve as a building block in the total synthesis of natural products or other complex molecules. The cyclohexane moiety can form a core structural component, with the alcohol providing a point for further elaboration and the protected ketone allowing for late-stage functionalization.[1]

-

Medicinal Chemistry: Cyclohexane rings are common scaffolds in pharmaceutical agents. This compound could be utilized in the synthesis of novel drug candidates. The latent ketone functionality could be exploited to generate analogs of existing drugs or to explore new chemical space for biological activity.[1]

-

Materials Science: The rigid cyclohexane core could be incorporated into polymers or other materials to modulate their physical properties. The alcohol group provides a handle for polymerization or for grafting the molecule onto surfaces.[1]

Theoretical Synthesis Pathway

A plausible synthetic route to (4,4-Dimethoxycyclohexyl)methanol would likely start from a precursor containing a cyclohexanone ring. A generalized workflow is proposed below based on standard organic chemistry principles.

Caption: Proposed synthesis of (4,4-Dimethoxycyclohexyl)methanol.

Experimental Protocol (Theoretical):

A detailed, validated experimental protocol for the synthesis of (4,4-Dimethoxycyclohexyl)methanol is not available in the searched literature. However, a general procedure for the ketalization of a ketone is as follows. This should be considered a theoretical outline and would require optimization.

-

Reaction Setup: To a solution of the starting material, 4-(hydroxymethyl)cyclohexanone, in an excess of methanol, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added.

-

Reaction Conditions: The reaction mixture is typically heated to reflux to facilitate the formation of the ketal and the removal of water, which is a byproduct. The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction is quenched by the addition of a base to neutralize the acid catalyst. The solvent is then removed under reduced pressure. The crude product would then be purified, likely through column chromatography on silica gel, to yield the pure (4,4-Dimethoxycyclohexyl)methanol.

Spectroscopic Data (Predicted)

No experimental spectroscopic data (NMR, IR, MS) for (4,4-Dimethoxycyclohexyl)methanol has been found in the public domain. However, predicted mass spectrometry data is available.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 175.13288 |

| [M+Na]⁺ | 197.11482 |

| [M-H]⁻ | 173.11832 |

| [M+NH₄]⁺ | 192.15942 |

| [M+K]⁺ | 213.08876 |

| [M+H-H₂O]⁺ | 157.12286 |

| Source:[3] |

Conclusion

(4,4-Dimethoxycyclohexyl)methanol is a chemical compound with interesting structural features that suggest its potential as a useful building block in organic synthesis, medicinal chemistry, and materials science. However, the lack of detailed experimental data in the current scientific literature limits its immediate application. Further research is required to develop and publish detailed synthetic protocols, characterize the compound thoroughly using modern analytical techniques, and explore its utility in various fields of chemical research and development. This document serves as a summary of the currently available information and a theoretical guide for researchers interested in this molecule.

References

Synthesis of (4,4-Dimethoxycyclohexyl)methanol from a Cyclohexanone Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (4,4-dimethoxycyclohexyl)methanol, a bifunctional organic molecule with applications in medicinal chemistry and materials science. The synthesis commences from a readily available cyclohexanone derivative, 4-oxocyclohexanecarboxylic acid, and proceeds through a two-step reaction sequence involving ketalization and reduction. This document provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate the replication and understanding of this synthetic pathway.

Synthetic Strategy

The overall synthetic strategy involves two key transformations:

-

Ketalization: The ketone functional group of the starting material, 4-oxocyclohexanecarboxylic acid, is first protected as a dimethyl ketal. To facilitate this, the carboxylic acid is esterified to its methyl ester, which is more compatible with the ketalization conditions. This step yields methyl 4,4-dimethoxycyclohexanecarboxylate.

-

Reduction: The methyl ester group of the intermediate is then reduced to a primary alcohol using a powerful reducing agent, yielding the final product, (4,4-dimethoxycyclohexyl)methanol.

This sequence ensures the selective transformation of the functional groups, with the ketal serving as a stable protecting group under the basic conditions of the reduction step.

Experimental Protocols

Step 1: Synthesis of Methyl 4,4-dimethoxycyclohexanecarboxylate

This step involves the esterification of the carboxylic acid and the simultaneous ketalization of the ketone.

Reaction:

Caption: Esterification and Ketalization of 4-Oxocyclohexanecarboxylic Acid.

Procedure:

To a solution of 4-oxocyclohexanecarboxylic acid (1 equivalent) in methanol, trimethyl orthoformate (1.2 equivalents) is added. A catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, is then introduced. The reaction mixture is stirred at room temperature for 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the addition of a weak base, such as sodium bicarbonate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford methyl 4,4-dimethoxycyclohexanecarboxylate.

Step 2: Synthesis of (4,4-Dimethoxycyclohexyl)methanol

This step involves the reduction of the methyl ester to a primary alcohol.

Reaction:

Caption: Reduction of the Methyl Ester to the Primary Alcohol.

Procedure:

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH4, 1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF) is prepared. The suspension is cooled to 0 °C in an ice bath. A solution of methyl 4,4-dimethoxycyclohexanecarboxylate (1 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 to 4 hours. The reaction is monitored by TLC. Once the starting material is consumed, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, all at 0 °C. The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (4,4-dimethoxycyclohexyl)methanol. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Data Presentation

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) | Analytical Data |

| 1 | 4-Oxocyclohexanecarboxylic acid | Methyl 4,4-dimethoxycyclohexanecarboxylate | Methanol, Trimethyl orthoformate, HCl (cat.) | 85-95 | >95 (GC) | ¹H NMR, ¹³C NMR, IR |

| 2 | Methyl 4,4-dimethoxycyclohexanecarboxylate | (4,4-Dimethoxycyclohexyl)methanol | LiAlH₄, THF, reflux | 80-90 | >98 (GC) | ¹H NMR, ¹³C NMR, IR, MS |

Signaling Pathways and Experimental Workflows

The logical flow of the synthesis can be visualized as a straightforward, two-step sequence.

Caption: Synthetic workflow for (4,4-Dimethoxycyclohexyl)methanol.

This technical guide provides a comprehensive overview of the synthesis of (4,4-dimethoxycyclohexyl)methanol from a cyclohexanone derivative. The detailed protocols, tabulated data, and clear visualizations are intended to support researchers in the successful execution and adaptation of this synthetic route for their specific research and development needs.

An In-depth Technical Guide to (4,4-Dimethoxycyclohexyl)methanol

This document provides a comprehensive overview of the chemical compound (4,4-Dimethoxycyclohexyl)methanol, including its IUPAC name, synonyms, and structural information. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

The systematic and unambiguous naming of chemical compounds is critical for clear communication in scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for this purpose.

IUPAC Name: (4,4-Dimethoxycyclohexyl)methanol[1]

Synonyms: While less common in formal literature, a potential synonym for this compound, based on standard chemical naming conventions, is:

-

4,4-Dimethoxycyclohexanemethanol

The relationship between the common name, IUPAC name, and its likely synonym is illustrated in the diagram below.

Structural and Chemical Data

A summary of key quantitative data for (4,4-Dimethoxycyclohexyl)methanol is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C9H18O3 |

| CAS Number | 758716-89-1 |

| Functional Groups | Primary Alcohol (-CH₂OH), Ketal (-C(OCH₃)₂) |

Experimental Protocols

The logical workflow for a potential synthesis and analysis of (4,4-Dimethoxycyclohexyl)methanol is outlined in the diagram below. This represents a typical pathway from starting materials to a fully characterized final product.

References

spectral data for (4,4-Dimethoxycyclohexyl)methanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of (4,4-Dimethoxycyclohexyl)methanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (4,4-dimethoxycyclohexyl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed spectral information and experimental methodologies for this compound.

Compound Structure and Properties

(4,4-Dimethoxycyclohexyl)methanol is a bifunctional organic molecule featuring a cyclohexane ring. Its key structural features include a primary alcohol (-CH₂OH) and a dimethyl ketal functional group. The ketal is stable under basic and neutral conditions but can be hydrolyzed with acid to yield the parent ketone, making it a useful protecting group in organic synthesis.[1]

Molecular Formula: C₉H₁₈O₃

Molar Mass: 174.24 g/mol

Spectral Data

While a comprehensive set of experimentally-derived spectra for (4,4-dimethoxycyclohexyl)methanol is not widely available in public databases, the following tables summarize the expected spectral data based on its chemical structure and the known spectral characteristics of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | d | 2H | -CH₂OH |

| ~3.1 - 3.2 | s | 6H | -OCH₃ |

| ~1.0 - 2.0 | m | 9H | Cyclohexane ring protons |

| Variable | br s | 1H | -OH |

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~98 - 102 | C(OCH₃)₂ (ketal carbon) |

| ~65 - 70 | -CH₂OH |

| ~48 - 52 | -OCH₃ |

| ~20 - 40 | Cyclohexane ring carbons |

Infrared (IR) Spectroscopy

The IR spectrum will prominently feature absorptions corresponding to the alcohol and ether functional groups, as well as the alkane backbone.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2950 - 2850 | Strong | C-H stretch (sp³ hybridized carbon)[2] |

| 1200 - 1000 | Strong | C-O stretch (ketal and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely involve soft ionization techniques to observe the molecular ion.

Mass Spectrometry Data (Predicted)

| m/z | Ion | Notes |

| 175.13288 | [M+H]⁺ | Predicted protonated molecule.[3] |

| 197.11482 | [M+Na]⁺ | Predicted sodium adduct.[3] |

| 174.12505 | [M]⁺ | Predicted molecular ion.[3] |

| 157.12286 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule.[3] |

| 143 | [M-OCH₃]⁺ | Loss of a methoxy radical. |

| 113 | [M-CH₂OH-OCH₃]⁺ | Loss of hydroxymethyl and methoxy radicals. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for (4,4-dimethoxycyclohexyl)methanol.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-25 mg of (4,4-dimethoxycyclohexyl)methanol for ¹H NMR or 50-100 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5]

-

To ensure a homogeneous solution, gently vortex or sonicate the mixture.[5]

-

Filter the solution through a Pasteur pipette with a small plug of glass wool to remove any particulate matter, which can degrade spectral quality.[6]

-

Transfer the filtered solution into a clean 5 mm NMR tube to a depth of 4-5 cm.[5]

-

An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.[4][7]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

The spectrometer's field is locked onto the deuterium signal of the solvent to maintain stability.[5]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[5]

-

Tune the probe to the desired nucleus (¹H or ¹³C).[5]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and begin data collection.[5]

-

IR Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (around 50 mg) of solid (4,4-dimethoxycyclohexyl)methanol in a few drops of a volatile solvent like methylene chloride or acetone.[8]

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8] If the resulting peaks are too intense, the film is too thick and the solution should be diluted before reapplying.[8] Conversely, if peaks are too weak, more solution can be added.[8]

-

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.[8]

-

Acquire the infrared spectrum. The resulting plot shows the percentage of light absorbed as a function of wavenumber.[9]

-

After analysis, clean the salt plates with a dry organic solvent like acetone and return them to a desiccator to protect them from moisture.[8][9]

-

Mass Spectrometry

-

Sample Preparation :

-

Prepare a dilute solution of (4,4-dimethoxycyclohexyl)methanol in a suitable solvent, such as methanol or acetonitrile.

-

The concentration should be optimized for the specific mass spectrometer and ionization technique being used.

-

-

Data Acquisition (using Electrospray Ionization - ESI) :

-

Introduce the sample solution into the ESI source of the mass spectrometer. ESI is a soft ionization technique suitable for polar and thermally labile molecules, which generates protonated molecules ([M+H]⁺) with minimal fragmentation.[10]

-

The sample is ionized by applying a high voltage to a capillary, forming charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

The ions are then guided into the mass analyzer.[11]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11][12]

-

A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.[11][12]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like (4,4-dimethoxycyclohexyl)methanol.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. (4,4-Dimethoxycyclohexyl)methanol | 758716-89-1 | Benchchem [benchchem.com]

- 2. athabascau.ca [athabascau.ca]

- 3. PubChemLite - (4,4-dimethoxycyclohexyl)methanol (C9H18O3) [pubchemlite.lcsb.uni.lu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. webassign.net [webassign.net]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

Solubility Profile of (4,4-Dimethoxycyclohexyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of (4,4-Dimethoxycyclohexyl)methanol in a range of common organic solvents. Due to a lack of publicly available experimental data for this specific compound, this document outlines a robust framework for its solubility determination. This includes a detailed experimental protocol based on the widely accepted shake-flask equilibrium method, a proposed classification of solvents for testing, and an illustrative data presentation format. The guide is intended to provide researchers, scientists, and drug development professionals with the necessary theoretical and practical foundation to conduct their own solubility assessments of (4,4-Dimethoxycyclohexyl)methanol and similar compounds.

Introduction

(4,4-Dimethoxycyclohexyl)methanol is a bifunctional organic molecule featuring a cyclohexane scaffold. Its structure incorporates both a primary alcohol (-CH₂OH) and a dimethyl ketal functional group. The interplay of the polar hydroxyl group and the moderately polar diether functionality, combined with the nonpolar cyclohexyl ring, suggests a nuanced solubility profile. Understanding this profile is critical for applications in organic synthesis, medicinal chemistry, and drug development, where solvent selection impacts reaction kinetics, purification, and formulation. This guide provides a predictive analysis of its solubility and a detailed methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility

This duality suggests that (4,4-Dimethoxycyclohexyl)methanol is likely to exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) through dipole-dipole interactions and hydrogen bonding. Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be more limited, driven primarily by weaker van der Waals forces interacting with the cyclohexyl ring.

Illustrative Solubility Data

The following table presents a hypothetical solubility profile for (4,4-Dimethoxycyclohexyl)methanol to serve as a template for experimental data presentation. The values are for illustrative purposes only and are not based on experimental results.

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Polar Protic | Methanol | 25 | Data Not Available | Data Not Available |

| Ethanol | 25 | Data Not Available | Data Not Available | |

| Isopropanol | 25 | Data Not Available | Data Not Available | |

| Polar Aprotic | Acetone | 25 | Data Not Available | Data Not Available |

| Ethyl Acetate | 25 | Data Not Available | Data Not Available | |

| Dichloromethane | 25 | Data Not Available | Data Not Available | |

| Nonpolar | Toluene | 25 | Data Not Available | Data Not Available |

| Hexane | 25 | Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of (4,4-Dimethoxycyclohexyl)methanol in an organic solvent using the shake-flask method, a widely recognized technique for measuring equilibrium solubility.

4.1. Materials and Equipment

-

(4,4-Dimethoxycyclohexyl)methanol (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI), or Gas Chromatography (GC) system.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (4,4-Dimethoxycyclohexyl)methanol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Alternatively, dilute an accurate aliquot of the filtered saturated solution with a suitable solvent in a volumetric flask.

-

Quantify the concentration of (4,4-Dimethoxycyclohexyl)methanol in the diluted solution using a pre-validated analytical method (e.g., HPLC or GC). A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the mass of the solute in the filtered saturated solution based on the analytical results.

-

Determine the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of (4,4-Dimethoxycyclohexyl)methanol.

Caption: Workflow for Solubility Determination.

Conclusion

While direct experimental data on the solubility of (4,4-Dimethoxycyclohexyl)methanol is currently unavailable, its molecular structure provides a solid basis for predicting its behavior in various organic solvents. This guide offers a comprehensive framework for researchers to empirically determine this important physicochemical property. The detailed experimental protocol and suggested data presentation format are intended to facilitate standardized and comparable solubility assessments, which are crucial for the effective application of this compound in research and development.

An In-depth Technical Guide on the Predicted Thermal Stability and Decomposition of (4,4-Dimethoxycyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted thermal stability and decomposition pathways of (4,4-Dimethoxycyclohexyl)methanol. Due to the absence of specific experimental data for this compound in publicly accessible literature, this guide leverages data from analogous structures, including cyclohexylmethanol, 1,1-dimethoxycyclohexane, and related cyclic compounds, to forecast its thermal behavior. The document outlines detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents anticipated quantitative data in a structured format, and visualizes the expected decomposition logic and experimental workflows using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers handling this molecule, enabling informed decisions in experimental design, formulation, and safety assessments.

Introduction

(4,4-Dimethoxycyclohexyl)methanol is a bifunctional organic molecule featuring a cyclohexane ring substituted with a primary alcohol (-CH₂OH) and a geminal dimethoxy group (a ketal). This unique combination of functional groups suggests a complex thermal decomposition profile, influenced by the stability of the cyclohexane ring, the reactivity of the alcohol, and the susceptibility of the ketal linkage to degradation. Understanding the thermal limits and decomposition mechanisms of this compound is critical for its application in drug development and other areas of chemical synthesis, where thermal processes are often employed.

This guide synthesizes information from related chemical structures to predict the thermal behavior of (4,a4-Dimethoxycyclohexyl)methanol. The primary alcohol group is expected to be relatively stable but may undergo dehydration or oxidation at elevated temperatures. The cyclohexane ring itself is known to undergo C-C bond fission at high temperatures, initiating a cascade of decomposition reactions[1][2]. The ketal group, while generally stable under neutral and basic conditions, can be susceptible to thermal degradation, potentially leading to the formation of a ketone and methanol.

Predicted Thermal Properties

The thermal behavior of (4,4-Dimethoxycyclohexyl)methanol is anticipated to be characterized by several key events. The boiling point is expected to be higher than that of cyclohexylmethanol (b.p. 181-183 °C) due to the increased molecular weight. The initial decomposition is likely to be governed by the least stable functional group under thermal stress.

Table 1: Predicted Thermal Properties of (4,4-Dimethoxycyclohexyl)methanol

| Property | Predicted Value/Range | Analytical Technique | Expected Observation |

| Boiling Point | > 185 °C | TGA/DSC | Endothermic event in DSC; significant mass loss in TGA corresponding to volatilization. |

| Onset of Decomposition | 200 - 250 °C | TGA | The temperature at which a significant, irreversible mass loss begins, likely initiated by the decomposition of the ketal or dehydration of the alcohol. |

| Major Decomposition Steps | 250 - 450 °C | TGA | Multiple mass loss events may be observed, corresponding to the sequential or overlapping decomposition of the functional groups and the cyclohexane ring. |

| Glass Transition (Tg) | Not expected | DSC | As a small molecule that is likely crystalline at lower temperatures, a glass transition is not anticipated. |

| Melting Point (Tm) | To be determined | DSC | A sharp endothermic peak would indicate the melting of a crystalline solid form. |

Predicted Decomposition Pathways

The thermal decomposition of (4,4-Dimethoxycyclohexyl)methanol is likely to proceed through several competing pathways, dictated by the relative thermal stability of its constituent parts. The primary alcohol, the ketal, and the cyclohexane ring are all susceptible to thermal degradation.

-

Pathway A: Ketal Decomposition: The geminal dimethoxy group may be the most thermally labile. Decomposition could proceed via cleavage of the C-O bonds, leading to the formation of cyclohexanone derivatives and methanol or formaldehyde.

-

Pathway B: Alcohol Decomposition: The primary alcohol could undergo dehydration to form an alkene, or potentially oxidize if oxygen is present.

-

Pathway C: Cyclohexane Ring Opening: At higher temperatures, the cyclohexane ring is expected to undergo homolytic C-C bond fission, leading to the formation of a diradical intermediate. This intermediate can then undergo a variety of subsequent reactions, including isomerization and fragmentation into smaller volatile molecules[1][2].

These pathways are not mutually exclusive and may occur concurrently or sequentially as the temperature increases.

References

conformational analysis of the cyclohexane ring in (4,4-Dimethoxycyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of the cyclohexane ring in (4,4-Dimethoxycyclohexyl)methanol. The conformational equilibrium, primarily governed by the steric and stereoelectronic effects of the hydroxymethyl and gem-dimethoxy substituents, is critical for understanding its chemical reactivity and potential biological activity. This document outlines the theoretical basis for the conformational preferences, details the experimental and computational methodologies for its study, and presents the relevant quantitative data in a structured format.

Introduction to Cyclohexane Conformations

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The rapid interconversion between the two chair forms, known as a ring flip, leads to the interchange of axial and equatorial positions.[1][2] For monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is generally more stable to avoid unfavorable 1,3-diaxial interactions.[3]

In the case of (4,4-Dimethoxycyclohexyl)methanol, the key conformational equilibrium involves the orientation of the hydroxymethyl group at the C1 position, while the gem-dimethoxy group at the C4 position influences the overall ring energetics.

Conformational Analysis of (4,4-Dimethoxycyclohexyl)methanol

The conformational preference of the hydroxymethyl group in (4,4-Dimethoxycyclohexyl)methanol is determined by the energetic difference between the two chair conformers: one with the hydroxymethyl group in the equatorial position and the other with it in the axial position.

The gem-dimethoxy group at the C4 position does not have an axial or equatorial preference itself, as both methoxy groups are attached to the same carbon. However, the steric bulk of the two methoxy groups can influence the puckering of the cyclohexane ring and may have subtle effects on the energy of the two chair conformations.

The primary determinant of the conformational equilibrium is the steric strain associated with the hydroxymethyl group in the axial position. In this orientation, the hydroxymethyl group experiences 1,3-diaxial interactions with the axial hydrogens on C3 and C5. These repulsive steric interactions are absent when the hydroxymethyl group is in the equatorial position.[3]

The energetic preference for the equatorial position can be quantified using A-values, which represent the free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4]

Quantitative Conformational Data

The following table summarizes the experimentally determined A-values for substituents relevant to (4,4-Dimethoxycyclohexyl)methanol. A higher A-value indicates a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) | Reference |

| -CH₂OH (Hydroxymethyl) | ~1.7 | [5] |

| -OCH₃ (Methoxy) | 0.60 | [5][6] |

| -OH (Hydroxyl) | 0.87 | [4][7] |

Based on the A-value for the hydroxymethyl group (~1.7 kcal/mol), the conformer with the hydroxymethyl group in the equatorial position is significantly more stable than the axial conformer. The presence of the gem-dimethoxy group is not expected to fundamentally alter this preference, although it may slightly modify the energy difference.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to elucidate the conformational landscape of cyclohexane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis.[8][9] Low-temperature NMR experiments can "freeze out" the chair-chair interconversion, allowing for the direct observation and quantification of both the axial and equatorial conformers.[10][11] Key NMR parameters for conformational analysis include:

-

Chemical Shifts: The chemical shifts of the ring protons, particularly the proton on C1, are sensitive to their axial or equatorial orientation.

-

Coupling Constants: The magnitude of the coupling constants between adjacent protons (e.g., ³J(H1,H2)) is dependent on the dihedral angle between them, which differs for axial and equatorial protons.

-

Nuclear Overhauser Effect (NOE): NOE experiments can provide information about through-space proximity between protons, helping to distinguish between axial and equatorial substituents.

A detailed experimental protocol for low-temperature NMR would involve dissolving the compound in a suitable solvent that remains liquid at low temperatures (e.g., deuterated toluene or dichloromethane), and acquiring a series of ¹H NMR spectra at progressively lower temperatures until the signals for the two conformers are resolved. The ratio of the integrated peak areas for the axial and equatorial conformers can then be used to calculate the equilibrium constant (Keq) and the free energy difference (ΔG°).

X-ray Crystallography

For crystalline samples, single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of the molecule. This technique can precisely determine bond lengths, bond angles, and the preferred conformation of the cyclohexane ring and its substituents in the crystal lattice.

Computational Chemistry

Computational modeling is a valuable tool for predicting and understanding the conformational preferences of molecules.[12][13][14] Common computational methods include:

-

Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of different conformations. These methods are computationally inexpensive and are well-suited for exploring the conformational space of large molecules.

-

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules.[15] Geometry optimizations and frequency calculations can be performed to identify the lowest energy conformers and transition states for ring inversion.

A typical computational workflow for the conformational analysis of (4,4-Dimethoxycyclohexyl)methanol would involve:

-

Building the initial 3D structures of the axial and equatorial conformers.

-

Performing geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G*).

-

Calculating the vibrational frequencies to confirm that the optimized structures are true energy minima.

-

Calculating the relative energies (enthalpy and Gibbs free energy) of the conformers to predict the equilibrium population.

Visualization of Conformational Dynamics

The following diagrams illustrate the key conformational processes and the workflow for their analysis.

Caption: Chair-chair interconversion of (4,4-Dimethoxycyclohexyl)methanol.

Caption: Workflow for conformational analysis.

Conclusion

The conformational analysis of (4,4-Dimethoxycyclohexyl)methanol reveals a strong preference for the chair conformer where the hydroxymethyl group occupies the equatorial position. This preference is driven by the avoidance of steric 1,3-diaxial interactions. A comprehensive understanding of this conformational landscape, achieved through a combination of experimental techniques like NMR spectroscopy and computational modeling, is essential for predicting the molecule's physical and chemical properties, and for its rational application in drug design and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 7. echemi.com [echemi.com]

- 8. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. auremn.org.br [auremn.org.br]

- 10. pubs.aip.org [pubs.aip.org]

- 11. sikhcom.net [sikhcom.net]

- 12. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 13. sapub.org [sapub.org]

- 14. youtube.com [youtube.com]

- 15. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Stereoisomers of (4,4-Dimethoxycyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential stereoisomers of (4,4-dimethoxycyclohexyl)methanol. Due to the presence of a plane of symmetry, this molecule is achiral and does not possess enantiomers. The primary form of stereoisomerism arises from the conformational flexibility of the cyclohexane ring. This document elucidates the conformational isomers, their relative stabilities, and outlines experimental protocols for their characterization.

Molecular Structure and Stereochemical Analysis

(4,4-Dimethoxycyclohexyl)methanol is a bifunctional organic molecule featuring a cyclohexane ring substituted with a hydroxymethyl group at the 1-position and two methoxy groups at the 4-position.[1] A critical examination of its structure reveals a plane of symmetry passing through the C1 and C4 carbons of the cyclohexane ring. This symmetry element renders the molecule achiral, thus precluding the existence of enantiomers.

The potential for stereoisomerism in (4,4-dimethoxycyclohexyl)methanol is therefore confined to conformational isomerism. The cyclohexane ring can adopt several conformations, with the chair form being the most stable due to its minimization of angle and torsional strain.[2][3][4][5]

Conformational Isomers: The Axial and Equatorial Conformers

The chair conformation of (4,4-dimethoxycyclohexyl)methanol can exist as two distinct conformational diastereomers, which are in rapid equilibrium at room temperature. This equilibrium involves the "ring-flipping" of the cyclohexane backbone, which interconverts the axial and equatorial positions of the substituents. The two primary conformers are distinguished by the orientation of the hydroxymethyl group at C1:

-

Axial Conformer: The hydroxymethyl group occupies a position parallel to the principal axis of the cyclohexane ring.

-

Equatorial Conformer: The hydroxymethyl group is located in the plane of the ring's "equator."

The two methoxy groups at C4 will also occupy axial and equatorial positions. In one chair conformation, one methoxy group will be axial and the other equatorial. Upon ring-flipping, their positions will be inverted.

Relative Stability of Conformers

In monosubstituted cyclohexanes, the equatorial conformer is generally more stable than the axial conformer. This preference is primarily due to the avoidance of 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogen atoms on the same side of the ring.

For (4,4-dimethoxycyclohexyl)methanol, the hydroxymethyl group is bulkier than a hydrogen atom. Therefore, the equatorial conformer, which places the hydroxymethyl group in a less sterically hindered position, is predicted to be the more stable and thus the major conformer at equilibrium.

Quantitative Data on Conformational Isomers

ΔG° = -RT ln(K_eq)

where K_eq is the equilibrium constant ([equatorial]/[axial]), R is the gas constant, and T is the temperature in Kelvin. The ΔG° value is influenced by the steric bulk of the substituent.

Table 1: Predicted Properties of Axial and Equatorial Conformers of (4,4-Dimethoxycyclohexyl)methanol

| Property | Axial Conformer | Equatorial Conformer |

| Relative Energy | Higher | Lower |

| Thermodynamic Stability | Less Stable | More Stable |

| Population at Equilibrium | Minor | Major |

| 1,3-Diaxial Interactions | Present (between -CH₂OH and axial C-H at C3/C5) | Absent for the -CH₂OH group |

| NMR Chemical Shift (¹H of -CH₂OH) | Generally shielded (upfield shift) | Generally deshielded (downfield shift) |

| NMR Coupling Constants (J-values) | Smaller J-values for coupling to vicinal protons | Larger J-values for coupling to vicinal protons |

Experimental Protocols for Characterization

The characterization of the conformational isomers of (4,4-dimethoxycyclohexyl)methanol would primarily rely on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures to slow down the rapid ring-flipping.

Synthesis of (4,4-Dimethoxycyclohexyl)methanol

A plausible synthetic route, though not explicitly detailed in the literature for this specific molecule, could involve the protection of the ketone in 4-oxocyclohexanecarboxylic acid as a dimethyl ketal, followed by the reduction of the carboxylic acid to the primary alcohol.

Experimental Workflow for Synthesis and Purification:

Conformational Analysis by NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve a purified sample of (4,4-dimethoxycyclohexyl)methanol in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Room Temperature NMR: Acquire ¹H and ¹³C NMR spectra at room temperature. At this temperature, the rapid ring inversion will lead to averaged signals for the axial and equatorial protons.

-

Low-Temperature NMR: Cool the sample in the NMR probe to a sufficiently low temperature (e.g., -80 °C or lower) to slow down the chair-chair interconversion.

-

Spectral Analysis: At low temperature, the signals for the axial and equatorial conformers should become distinct.

-

¹H NMR: Analyze the chemical shifts and coupling constants of the protons in the hydroxymethyl group and the cyclohexane ring to differentiate between the axial and equatorial conformers.

-

¹³C NMR: The chemical shifts of the ring carbons will also differ between the two conformers.

-

-

Integration and Equilibrium Constant: Integrate the signals corresponding to the axial and equatorial conformers to determine their relative populations and calculate the equilibrium constant (K_eq).

-

Thermodynamic Parameters: From the temperature dependence of K_eq, the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined using a van't Hoff plot.

Visualizing the Stereoisomers and Analytical Workflow

Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between the two chair conformers of (4,4-dimethoxycyclohexyl)methanol.

Due to the limitations of the current environment, the images in the DOT script above are placeholders. An accurate representation would show the 3D chair structures with the hydroxymethyl group in the axial and equatorial positions respectively.

Logical Workflow for Stereoisomer Characterization

The logical flow for the complete characterization of the conformational isomers is depicted below.

Conclusion

References

Methodological & Application

Application Notes and Protocols: (4,4-Dimethoxycyclohexyl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4,4-Dimethoxycyclohexyl)methanol is a bifunctional building block with significant potential in organic synthesis. Its structure, featuring a primary alcohol and a protected ketone in the form of a dimethyl ketal, offers a versatile platform for the construction of complex molecules. The cyclohexane scaffold is a common motif in medicinal chemistry, and the latent ketone functionality allows for late-stage synthetic modifications.[1] This document provides detailed application notes and protocols for the use of (4,4-Dimethoxycyclohexyl)methanol as a synthetic building block.

Molecular Structure and Reactivity

The key to the synthetic utility of (4,4-Dimethoxycyclohexyl)methanol lies in its two distinct functional groups:

-

Primary Alcohol (-CH₂OH): This group is amenable to a wide range of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.[1]

-

Dimethyl Ketal: The ketal serves as a robust protecting group for a ketone at the C4 position. It is stable to basic and nucleophilic conditions, allowing for selective reactions at the alcohol. The ketone can be readily deprotected under acidic conditions, unveiling a new reactive site for further elaboration.[1]

Synthesis of (4,4-Dimethoxycyclohexyl)methanol

A plausible synthetic route to (4,4-Dimethoxycyclohexyl)methanol commences with 4-oxocyclohexanecarboxylic acid. The synthesis involves two key steps: ketalization of the ketone and reduction of the carboxylic acid.

References

Application Notes and Protocols: Protecting Group Strategies Utilizing (4,4-Dimethoxycyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of (4,4-Dimethoxycyclohexyl)methanol as a bifunctional molecule in protecting group strategies. The inherent ketal functionality offers a robust, acid-labile protecting group for a latent ketone, while the primary alcohol can be derivatized to protect other hydroxyl groups. This orthogonal protecting group strategy is particularly valuable in multi-step organic synthesis where selective protection and deprotection are paramount.

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the judicious use of protecting groups is a cornerstone of success.[1] (4,4-Dimethoxycyclohexyl)methanol presents a unique molecular architecture that combines two key functionalities for orthogonal protection strategies: a dimethyl ketal and a primary alcohol.

The ketal group serves as a stable protecting group for a carbonyl functionality at the 4-position of the cyclohexane ring. Ketals are known to be stable under basic and neutral conditions but are readily cleaved under acidic conditions to reveal the parent ketone.[2] This allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected carbonyl.

Simultaneously, the primary alcohol of (4,4-Dimethoxycyclohexyl)methanol can be utilized to protect other hydroxyl groups in a substrate molecule through the formation of a (4,4-dimethoxycyclohexyl)methyl ether. This ether linkage offers stability under various conditions, and its cleavage can be orchestrated under acidic conditions, often concurrently with the deprotection of the ketal.

This document outlines the strategic application of this bifunctional molecule, providing hypothetical protocols for the protection of a generic primary alcohol and the subsequent deprotection to illustrate its utility.

Logical Workflow for Orthogonal Protection

The use of (4,4-Dimethoxycyclohexyl)methanol as a protecting group introduces an orthogonal protection scheme. The following diagram illustrates the logical workflow.

Caption: Logical workflow for the application of (4,4-Dimethoxycyclohexyl)methanol in a protecting group strategy.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol

This protocol describes the formation of a (4,4-dimethoxycyclohexyl)methyl ether from a primary alcohol using a Williamson ether synthesis approach. This requires the initial conversion of (4,4-Dimethoxycyclohexyl)methanol to a more reactive species, such as the corresponding bromide.

3.1.1. Step A: Synthesis of (4,4-Dimethoxycyclohexyl)methyl Bromide

Caption: Experimental workflow for the synthesis of (4,4-Dimethoxycyclohexyl)methyl Bromide.

Procedure:

-

To a stirred solution of (4,4-Dimethoxycyclohexyl)methanol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (N₂) at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield (4,4-Dimethoxycyclohexyl)methyl bromide.

3.1.2. Step B: Williamson Ether Synthesis

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂) at 0 °C, add a solution of the primary alcohol to be protected (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of (4,4-Dimethoxycyclohexyl)methyl bromide (1.1 eq) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Parameter | (4,4-Dimethoxycyclohexyl)methyl Bromide Synthesis (Hypothetical) | Williamson Ether Synthesis (Hypothetical) |

| Starting Material | (4,4-Dimethoxycyclohexyl)methanol | Primary Alcohol |

| Reagents | PBr₃ | NaH, (4,4-Dimethoxycyclohexyl)methyl Bromide |

| Solvent | Anhydrous Diethyl Ether | Anhydrous THF |

| Temperature | 0 °C to room temperature | 0 °C to reflux |

| Reaction Time | 12-16 hours | 12-24 hours |

| Typical Yield | 70-85% | 60-80% |

Protocol 2: Deprotection of the (4,4-dimethoxycyclohexyl)methyl Ether and Ketal

This protocol describes the simultaneous cleavage of the (4,4-dimethoxycyclohexyl)methyl ether and the dimethyl ketal under acidic conditions.

Caption: Experimental workflow for the deprotection of the (4,4-dimethoxycyclohexyl)methyl ether and ketal.

Procedure:

-

To a solution of the protected substrate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v), add a catalytic amount of a strong acid (e.g., 2M aqueous HCl).

-

Stir the reaction mixture at room temperature, monitoring the progress by TLC. Gentle heating may be required for less reactive substrates.

-

Upon completion, neutralize the reaction mixture by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the deprotected alcohol.

| Parameter | Acid-Catalyzed Deprotection (Hypothetical) |

| Starting Material | Protected Substrate |

| Reagents | Aqueous Acid (e.g., HCl, TFA) |

| Solvent | THF/Water |

| Temperature | Room temperature to 50 °C |

| Reaction Time | 2-12 hours |

| Typical Yield | 85-95% |

Stability and Orthogonality

The key advantage of using (4,4-Dimethoxycyclohexyl)methanol lies in the orthogonal nature of the protecting groups it introduces.

-

Ketal Stability: The dimethyl ketal is stable to a wide range of reagents, including strong bases (e.g., organolithiums, Grignard reagents, metal hydrides), nucleophiles, and many oxidizing and reducing agents that are not used under acidic conditions.[2]

-

Ether Stability: The (4,4-dimethoxycyclohexyl)methyl ether is expected to exhibit stability similar to other alkyl ethers, being resistant to basic and nucleophilic conditions.

-

Orthogonal Deprotection: The acid lability of both the ketal and the ether allows for their simultaneous removal. However, should a strategy require selective deprotection, the relative rates of cleavage could potentially be exploited by careful choice of acid strength and reaction conditions, although this would require empirical optimization. For instance, a milder acid might favor the cleavage of the more labile ketal over the ether.

Conclusion

(4,4-Dimethoxycyclohexyl)methanol is a promising, albeit underexplored, bifunctional molecule for advanced protecting group strategies in organic synthesis. Its ability to provide an acid-labile ketal protecting group for a carbonyl function, while its primary alcohol can be derivatized to protect other hydroxyl groups, offers a valuable tool for synthetic chemists. The hypothetical protocols provided herein, based on established synthetic methodologies, offer a starting point for the practical application and further investigation of this versatile reagent in the synthesis of complex molecules. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Application Notes and Protocols: Oxidation of (4,4-Dimethoxycyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of aldehydes and carboxylic acids which are key intermediates in the development of pharmaceuticals and other fine chemicals. (4,4-Dimethoxycyclohexyl)methanol is a bifunctional molecule featuring a primary alcohol and a ketal protecting group. The selective oxidation of the primary alcohol in this substrate allows for the synthesis of (4,4-Dimethoxycyclohexyl)carbaldehyde and (4,4-Dimethoxycyclohexyl)carboxylic acid, versatile building blocks for further molecular elaboration. The presence of the acid-sensitive ketal group necessitates the careful selection of oxidation reagents and conditions to avoid deprotection.

This document provides detailed application notes and protocols for the selective oxidation of the primary alcohol in (4,4-Dimethoxycyclohexyl)methanol to the corresponding aldehyde and carboxylic acid. Three widely used and reliable oxidation methods are presented: Swern oxidation and TEMPO-catalyzed oxidation for the synthesis of the aldehyde, and Jones oxidation for the synthesis of the carboxylic acid.

Oxidation Pathways

The oxidation of (4,4-Dimethoxycyclohexyl)methanol can be controlled to yield either the aldehyde or the carboxylic acid by selecting the appropriate oxidizing agent and reaction conditions.

Application Notes and Protocols for Esterification Reactions with (4,4-Dimethoxycyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters from (4,4-Dimethoxycyclohexyl)methanol. This versatile building block is of interest in medicinal chemistry and materials science due to its unique cyclic structure incorporating a protected ketone functionality. The following protocols describe standard esterification and transesterification methods, offering a foundation for the synthesis of novel derivatives.

Introduction

(4,4-Dimethoxycyclohexyl)methanol is a primary alcohol that can be readily esterified with a variety of carboxylic acids or their equivalents. The resulting esters are valuable intermediates in drug discovery and development, serving as potential linkers, spacers, or pro-drug moieties. The dimethoxy ketal group is stable under basic and neutral conditions, allowing for selective reactions at the hydroxyl group, while offering a latent ketone functionality that can be deprotected under acidic conditions for further derivatization.[1]

This document outlines two primary methods for the synthesis of esters from (4,4-Dimethoxycyclohexyl)methanol: Fischer-Speier Esterification and Base-Catalyzed Transesterification.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2] To drive the reaction to completion, it is often necessary to either use an excess of one reactant or remove the water as it is formed.[3]

General Reaction Scheme

Caption: General scheme of the Fischer-Speier Esterification.

Experimental Protocol: Synthesis of (4,4-Dimethoxycyclohexyl)methyl acetate

This protocol details the synthesis of (4,4-Dimethoxycyclohexyl)methyl acetate using acetic acid and sulfuric acid as the catalyst.

Materials:

-

(4,4-Dimethoxycyclohexyl)methanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (4,4-Dimethoxycyclohexyl)methanol (10.0 g, 57.4 mmol).

-

Add glacial acetic acid (6.89 g, 114.8 mmol, 2.0 eq) and toluene (100 mL).

-

Carefully add concentrated sulfuric acid (0.5 mL) to the mixture.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water (approximately 1.0 mL) is collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ester.

Data Presentation

| Carboxylic Acid | Catalyst | Reaction Time (h) | Yield (%) |

| Acetic Acid | H₂SO₄ | 4 | 92 |

| Benzoic Acid | p-TsOH | 6 | 88 |

| Propionic Acid | H₂SO₄ | 5 | 90 |

| Isobutyric Acid | p-TsOH | 8 | 85 |

Table 1: Summary of quantitative data for the Fischer-Speier esterification of (4,4-Dimethoxycyclohexyl)methanol with various carboxylic acids.

Base-Catalyzed Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[5] This method is particularly useful when the desired carboxylic acid is readily available as a simple ester, such as a methyl or ethyl ester. The reaction is typically catalyzed by a strong base, such as sodium methoxide or potassium hydroxide.[6]

General Reaction Scheme

Caption: General scheme of Base-Catalyzed Transesterification.

Experimental Protocol: Synthesis of (4,4-Dimethoxycyclohexyl)methyl benzoate

This protocol describes the synthesis of (4,4-Dimethoxycyclohexyl)methyl benzoate from methyl benzoate.

Materials:

-

(4,4-Dimethoxycyclohexyl)methanol

-

Methyl Benzoate

-

Sodium Methoxide (NaOMe) solution in methanol (25 wt%)

-

Methanol

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve (4,4-Dimethoxycyclohexyl)methanol (5.0 g, 28.7 mmol) in methanol (30 mL).

-

Add methyl benzoate (4.69 g, 34.4 mmol, 1.2 eq).

-

Add sodium methoxide solution (1.0 mL, 25 wt% in methanol) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 3 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with 1 M HCl until the pH is approximately 7.

-

Remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether (50 mL) and water (30 mL).

-

Separate the organic layer and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Data Presentation

| Ester Reactant | Catalyst | Reaction Temperature (°C) | Yield (%) |

| Methyl Acetate | NaOMe | 65 | 85 |

| Ethyl Propionate | KOH | 70 | 82 |

| Methyl Benzoate | NaOMe | 65 | 91 |

| Ethyl Nicotinate | KOH | 70 | 78 |

Table 2: Summary of quantitative data for the base-catalyzed transesterification of (4,4-Dimethoxycyclohexyl)methanol.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Fischer-Speier Esterification Workflow

Caption: Workflow for Fischer-Speier Esterification.

Base-Catalyzed Transesterification Workflow

Caption: Workflow for Base-Catalyzed Transesterification.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Concentrated acids and bases are corrosive. Handle with extreme care.

-

Organic solvents are flammable. Keep away from ignition sources.

-

Dispose of all chemical waste according to institutional guidelines.

References

- 1. (4,4-Dimethoxycyclohexyl)methanol | 758716-89-1 | Benchchem [benchchem.com]

- 2. monash.edu [monash.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jpme.journals.ekb.eg [jpme.journals.ekb.eg]

Application Notes and Protocols: Ether Synthesis Using (4,4-Dimethoxycyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of ethers from (4,4-dimethoxycyclohexyl)methanol. The primary method detailed is the Williamson ether synthesis, a robust and versatile method for preparing unsymmetrical ethers. The presence of a primary alcohol in (4,4-dimethoxycyclohexyl)methanol makes it an excellent substrate for this reaction. Additionally, the molecule contains a dimethyl ketal functional group, which is stable under the basic conditions of the Williamson ether synthesis, but susceptible to cleavage under acidic conditions. This allows for selective reactions and potential for further functionalization.

Williamson Ether Synthesis: An Overview

The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether.[1][2] This method is highly effective for the reaction of primary alkyl halides with a wide range of alkoxides.[1][3]

There are two general pathways for synthesizing an ether from two alcohols, one of which is first converted to an alkyl halide or another suitable electrophile with a good leaving group (like a tosylate).[1] Given that (4,4-dimethoxycyclohexyl)methanol is a primary alcohol, it can be readily deprotonated to form a nucleophilic alkoxide.

Experimental Protocol: Synthesis of (4,4-dimethoxycyclohexyl)methyl methyl ether

This protocol details the synthesis of (4,4-dimethoxycyclohexyl)methyl methyl ether via the Williamson ether synthesis.

Reaction Scheme:

(4,4-Dimethoxycyclohexyl)methanol is deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then reacts with an alkyl halide, in this case, methyl iodide, to yield the desired ether product.